Viedma Ripening Yield Advantage
The Viedma ripening process for producing (2S)-2-aminobutyramide demonstrates a clear quantitative advantage over traditional diastereomeric salt resolution methods. Classical resolution using D-(-)-mandelic acid or L-(+)-tartaric acid is inherently limited to a maximum theoretical yield of 50% [1]. In contrast, the Viedma ripening process is designed to achieve a 100% theoretical yield by converting the entire racemic starting material into the desired (S)-enantiomer through a combination of racemization and crystallization [1]. This eliminates the yield penalty and the associated downstream processing costs of the traditional approach.
| Evidence Dimension | Theoretical Yield of Desired (S)-Enantiomer from Racemic Starting Material |
|---|---|
| Target Compound Data | 100% (via Viedma ripening process) |
| Comparator Or Baseline | 50% (Classical resolution with chiral acids) |
| Quantified Difference | 2-fold increase in theoretical yield |
| Conditions | Crystallization-based deracemization process described in Baglai et al., Org. Biomol. Chem., 2019. |
Why This Matters
This 2-fold improvement in theoretical yield directly translates to reduced raw material costs, minimized waste, and more sustainable industrial-scale manufacturing of the chiral building block.
- [1] Baglai I, Leeman M, Kellogg RM, Noorduin WL. A Viedma ripening route to an enantiopure building block for Levetiracetam and Brivaracetam. Org Biomol Chem. 2018;17(1):35-38. doi:10.1039/c8ob02660b View Source
